3-Aza-lipid X
Overview
Description
3-Aza-lipid X is a synthetic lipid derivative that has garnered significant attention in the field of biochemistry and pharmacology. This compound is structurally related to lipid A, a component of lipopolysaccharides found in the outer membrane of Gram-negative bacteria. This compound is known for its ability to modulate immune responses and has been studied for its potential therapeutic applications, particularly in the context of sepsis and inflammatory diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Aza-lipid X typically involves the modification of lipid A precursorsThis process often requires the use of specific catalysts and controlled reaction conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods such as chromatography and crystallization are used to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 3-Aza-lipid X undergoes various chemical reactions, including:
Reduction: Reduction reactions are essential for converting azide groups to amines, a crucial step in the synthesis of this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under controlled conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be tailored for specific applications in research and industry .
Scientific Research Applications
3-Aza-lipid X has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying lipid behavior and interactions.
Biology: The compound is employed in studies of cell membrane dynamics and signaling pathways.
Medicine: this compound has potential therapeutic applications in treating sepsis and inflammatory diseases by modulating immune responses.
Mechanism of Action
The mechanism of action of 3-Aza-lipid X involves its interaction with immune cells, particularly neutrophils. The compound inhibits the priming of neutrophils by lipopolysaccharides, thereby reducing the release of toxic oxygen radicals. This action is believed to occur through competitive inhibition at cellular binding sites, preventing the activation of inflammatory pathways .
Comparison with Similar Compounds
Lipid A: The parent compound of 3-Aza-lipid X, known for its role in the immune response to bacterial infections.
Lipid X: Another lipid derivative with similar immune-modulating properties.
Aza-derivatives: Compounds with similar azide modifications used in various biochemical applications
Uniqueness: this compound is unique due to its specific structural modifications that enhance its ability to modulate immune responses without eliciting strong inflammatory reactions. This makes it a promising candidate for therapeutic applications in conditions where immune modulation is desired .
Properties
IUPAC Name |
[(2R,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(3R)-3-hydroxytetradecanoyl]amino]oxan-2-yl] dihydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H67N2O11P/c1-3-5-7-9-11-13-15-17-19-21-26(38)23-29(40)35-31-32(34(47-48(43,44)45)46-28(25-37)33(31)42)36-30(41)24-27(39)22-20-18-16-14-12-10-8-6-4-2/h26-28,31-34,37-39,42H,3-25H2,1-2H3,(H,35,40)(H,36,41)(H2,43,44,45)/t26-,27-,28-,31-,32-,33-,34-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMNQZEHBATWVGM-XQJZMFRCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC(=O)NC1C(C(OC(C1O)CO)OP(=O)(O)O)NC(=O)CC(CCCCCCCCCCC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)CO)OP(=O)(O)O)NC(=O)C[C@@H](CCCCCCCCCCC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H67N2O11P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30144082 | |
Record name | 3-Aza-lipid X | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30144082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
710.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101648-81-1 | |
Record name | 3-Aza-lipid X | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101648811 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Aza-lipid X | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30144082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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